molecular formula C13H15ClFNO B5823605 4-chloro-N-cyclohexyl-2-fluorobenzamide

4-chloro-N-cyclohexyl-2-fluorobenzamide

Cat. No. B5823605
M. Wt: 255.71 g/mol
InChI Key: YIQDZHHOJINOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-cyclohexyl-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ABP688 and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-2-fluorobenzamide involves the selective antagonism of the mGluR5 receptor. This receptor is involved in the regulation of various neurotransmitters such as glutamate, dopamine, and GABA. By blocking the mGluR5 receptor, 4-chloro-N-cyclohexyl-2-fluorobenzamide can modulate the release of these neurotransmitters, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-cyclohexyl-2-fluorobenzamide have been studied extensively. It has been shown to have potential neuroprotective effects, as well as the ability to modulate synaptic plasticity. It has also been shown to have potential anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-cyclohexyl-2-fluorobenzamide in lab experiments include its selectivity for the mGluR5 receptor, as well as its potential therapeutic effects in various neurological and psychiatric disorders. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for the study of 4-chloro-N-cyclohexyl-2-fluorobenzamide. One area of interest is its potential use in the treatment of drug addiction and depression. It may also have potential applications in the treatment of various inflammatory disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic effects. Additionally, the development of more selective and potent mGluR5 antagonists may lead to further advancements in the field.

Synthesis Methods

The synthesis of 4-chloro-N-cyclohexyl-2-fluorobenzamide involves a multi-step process. The first step is the synthesis of 4-chloro-2-fluoroaniline, which is then reacted with cyclohexyl isocyanate to form N-cyclohexyl-4-chloro-2-fluoroaniline. This intermediate is then reacted with benzoyl chloride to form the final product, 4-chloro-N-cyclohexyl-2-fluorobenzamide.

Scientific Research Applications

4-chloro-N-cyclohexyl-2-fluorobenzamide has potential applications in various fields of scientific research. It has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been studied for its potential use in the treatment of drug addiction and depression.

properties

IUPAC Name

4-chloro-N-cyclohexyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQDZHHOJINOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.